
3-氯-1H-吲唑-6-胺
描述
3-Chloro-1H-indazol-6-amine: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of 3-Chloro-1H-indazol-6-amine consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with a chlorine atom at the third position and an amine group at the sixth position.
科学研究应用
Chemistry: 3-Chloro-1H-indazol-6-amine is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, 3-Chloro-1H-indazol-6-amine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine: The compound is explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development .
Industry: 3-Chloro-1H-indazol-6-amine is used in the production of agrochemicals and dyes. Its derivatives are employed in the formulation of pesticides and colorants .
作用机制
Target of Action
The primary targets of 3-Chloro-1H-indazol-6-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the regulation of the cell cycle and response to DNA damage .
Mode of Action
3-Chloro-1H-indazol-6-amine interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the cell cycle and DNA damage response, potentially leading to cell death .
Biochemical Pathways
The inhibition of CHK1, CHK2, and h-sgk by 3-Chloro-1H-indazol-6-amine affects several biochemical pathways. These include pathways involved in cell cycle regulation and the response to DNA damage . The downstream effects of this inhibition can include cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and selectivity for cancer cells
Result of Action
The result of 3-Chloro-1H-indazol-6-amine’s action is the inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis . In particular, one study found that a similar compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Action Environment
The action of 3-Chloro-1H-indazol-6-amine can be influenced by various environmental factors. For example, the presence of dust can affect the stability of the compound . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
生化分析
Biochemical Properties
It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Cellular Effects
3-Chloro-1H-indazol-6-amine has shown promising inhibitory effects against various human cancer cell lines . For instance, it has been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Molecular Mechanism
It has been suggested that this compound may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound exhibits a promising inhibitory effect against the K562 cell line with the IC 50 value of 5.15 µM .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-6-amine can be achieved through various methods. One common approach involves the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate in ethanol at elevated temperatures. This reaction yields 3-aminoindazole derivatives, which can be further modified to obtain 3-Chloro-1H-indazol-6-amine .
Industrial Production Methods: Industrial production of 3-Chloro-1H-indazol-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-Chloro-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted indazole derivatives
- Oxidized or reduced forms of the parent compound
- Cyclized heterocyclic compounds
相似化合物的比较
- 1H-indazole-3-amine
- 6-Amino-3-chloro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
Comparison: 3-Chloro-1H-indazol-6-amine is unique due to the presence of both a chlorine atom and an amine group at specific positions on the indazole ring. This unique substitution pattern imparts distinct chemical and biological properties compared to other indazole derivatives. For example, 7-Bromo-4-chloro-1H-indazol-3-amine has a bromine atom instead of an amine group, which alters its reactivity and biological activity .
属性
IUPAC Name |
3-chloro-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRARKIFTNKQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564053 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21413-23-0 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



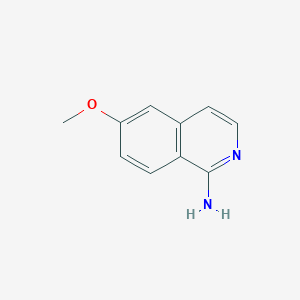
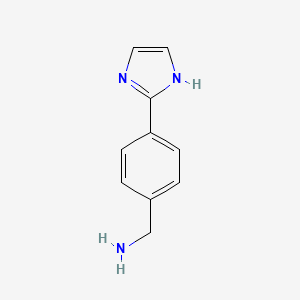
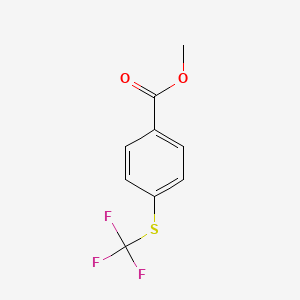
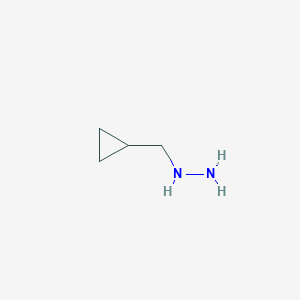
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
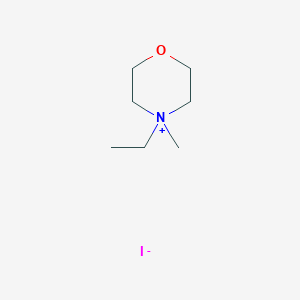
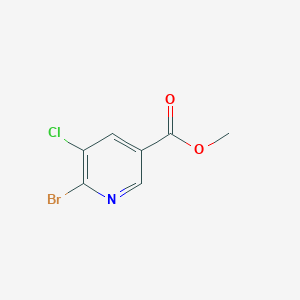
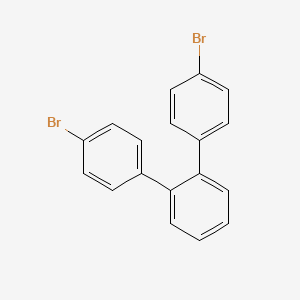

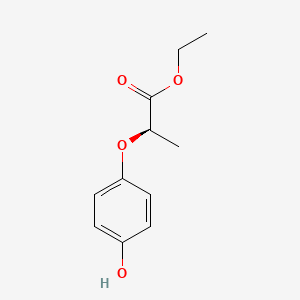
![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)
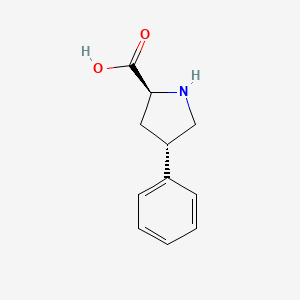
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)
